2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This intermediate is then reacted with 5-(2-methoxybenzyl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.
Reduction: Formation of 2-phenyl-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.
Substitution: Formation of 2-(4-aminophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.
Scientific Research Applications
2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromophenyl)-N-[5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- **2-(4-bromophenyl)-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- **2-(4-bromophenyl)-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-15-5-3-2-4-13(15)11-17-21-22-18(25-17)20-16(23)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
InChI Key |
RLQTWUOUKYONFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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